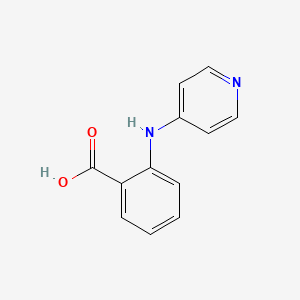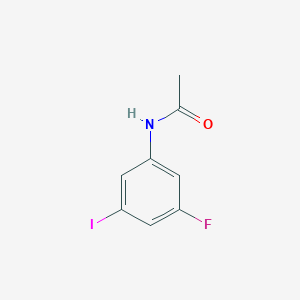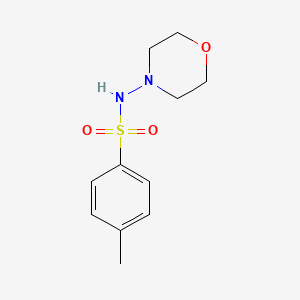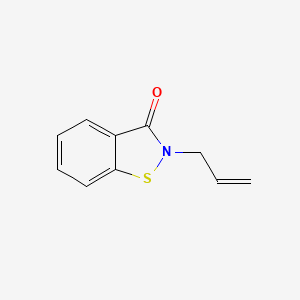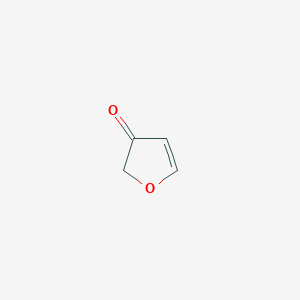
3(2H)-Furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Furanone, also known as butenolide, is a heterocyclic organic compound with a five-membered ring structure containing four carbon atoms and one oxygen atom. This compound is notable for its presence in various natural products and its significant biological activities. It serves as a core structure in many natural products with potent biological activities, which has driven extensive research into its synthesis and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone can be achieved through several methods, including catalytic, asymmetric, and biosynthetic approaches. One common method involves the cyclization of γ-hydroxybutenolides under acidic conditions. Another approach is the oxidation of furfural derivatives using oxidizing agents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of furfural, a readily available biomass-derived compound. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride or other dicarboxylic acids.
Reduction: Reduction of this compound can yield γ-butyrolactone.
Substitution: Electrophilic substitution reactions can occur at the α-position of the furanone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Maleic anhydride, dicarboxylic acids.
Reduction: γ-Butyrolactone.
Substitution: Halogenated furanones, nitrofuranones.
Applications De Recherche Scientifique
3(2H)-Furanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of fragrances, flavors, and agrochemicals.
Mécanisme D'action
The biological activity of 3(2H)-Furanone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Indole: Contains a fused benzene and pyrrole ring, exhibiting diverse biological activities.
Uniqueness
3(2H)-Furanone is unique due to its versatile reactivity and wide range of biological activities. Unlike pyridazinone and pyrazole, which are primarily known for their pharmaceutical applications, this compound finds applications in various fields, including chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
3511-31-7 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
3,4-diethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-4-8-6-10-7(3)9(8)5-2/h6,10H,4-5H2,1-3H3 |
Clé InChI |
BFAJXGPKXUFZGX-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CO1 |
SMILES canonique |
CCC1=CNC(=C1CC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


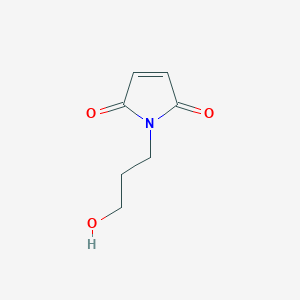
![1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate](/img/structure/B3189698.png)

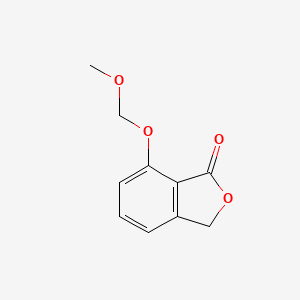
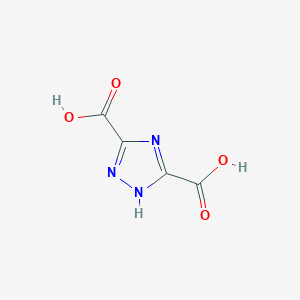

![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)
